![molecular formula C17H19Cl2N3O2S B2731736 3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide CAS No. 327103-18-4](/img/structure/B2731736.png)
3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. DPCPX is a potent tool for studying the role of adenosine A1 receptors in various physiological and pathological processes.
Wirkmechanismus
3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide is a selective antagonist of adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that inhibit adenylyl cyclase and reduce cAMP levels. Activation of adenosine A1 receptors leads to the inhibition of neurotransmitter release and the hyperpolarization of neurons. This compound binds to adenosine A1 receptors and blocks their activation by adenosine, resulting in the disinhibition of neurotransmitter release and the depolarization of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In the central nervous system, this compound has been shown to increase wakefulness, reduce anxiety and depression-like behaviors, and reduce seizure activity. In the cardiovascular system, this compound has been shown to reduce heart rate and blood pressure. In the gastrointestinal system, this compound has been shown to reduce gastric acid secretion and increase intestinal motility.
Vorteile Und Einschränkungen Für Laborexperimente
3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide has several advantages for lab experiments. It is a highly selective antagonist of adenosine A1 receptors and has a well-characterized mechanism of action. This compound is also commercially available and relatively inexpensive. However, there are also some limitations to using this compound in lab experiments. It has a short half-life and requires frequent administration to maintain its effects. This compound is also relatively insoluble in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists. Finally, the use of this compound in combination with other drugs or therapies to treat various diseases and disorders is an area of ongoing research.
Synthesemethoden
3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide can be synthesized by reacting 2,5-dichloroaniline with piperidine and then reacting the resulting compound with 4-aminobenzenesulfonamide. The final product is obtained by acylation of the amino group with 3-chloropropionyl chloride. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(2,5-dichlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide is used extensively in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are widely distributed in the central nervous system and play a critical role in regulating neuronal excitability, synaptic transmission, and plasticity. This compound has been used to study the role of adenosine A1 receptors in pain, sleep, anxiety, depression, epilepsy, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-amino-N-(2,5-dichlorophenyl)-4-piperidin-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2S/c18-12-4-6-14(19)16(10-12)21-25(23,24)13-5-7-17(15(20)11-13)22-8-2-1-3-9-22/h4-7,10-11,21H,1-3,8-9,20H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWXZANQKVUZKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.